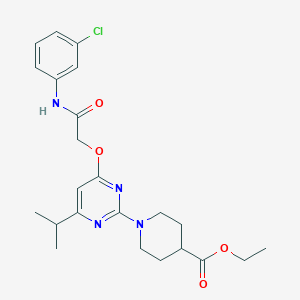

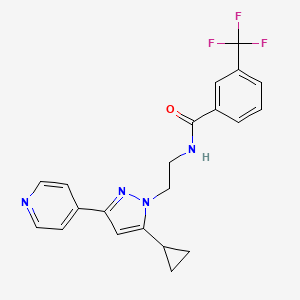

Ethyl 1-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-isopropylpyrimidin-2-yl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities . The compound can be used as a precursor for synthesizing various piperazine derivatives. These derivatives have applications in the development of drugs like trimetazidine, ranolazine, and sitagliptin, which are used to treat conditions ranging from heart disease to diabetes .

Neurological Disease Treatment

The piperidine moiety present in the compound is commonly employed in drugs targeting neurological diseases. Compounds derived from it can act as muscarinic receptor 4 (M4) antagonists, which are potential treatments for Alzheimer’s Disease, Parkinson’s Disease, and schizophrenia-related cognitive deficits .

Development of Chiral Piperazines

Chiral piperazines have significant importance in pharmaceuticals due to their enantioselective properties. The compound can be utilized in the synthesis of 2-substituted chiral piperazines, which are valuable in creating enantiomerically pure drugs .

Catalysts in Organic Synthesis

The structural complexity of the compound provides a framework that can be used as a catalyst in organic synthesis reactions. Its use can lead to advancements in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals .

Solid-Phase Synthesis Applications

The compound’s piperidine structure makes it suitable for parallel solid-phase synthesis, a method used to rapidly generate a large number of compounds for drug discovery and development .

Photocatalytic Synthesis

Incorporating the compound in photocatalytic synthesis can lead to the development of environmentally friendly and energy-efficient methods for creating complex organic molecules, including pharmaceuticals .

Antagonists for Treating Neurological Disorders

Derivatives of the compound can serve as antagonists for treating a variety of neurological disorders, including dyskinesias, dystonia, and Huntington’s disease, by targeting specific neurotransmitter receptors .

Research Tool in Pharmacology

Due to its activity on muscarinic receptors, the compound can be used as a research tool in pharmacology to study the effects of neurotransmitter modulation in various neurological conditions .

Future Directions

Future research on this compound could involve exploring its potential applications, particularly in the field of pharmaceuticals given the known biological activity of piperazine derivatives . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties.

properties

IUPAC Name |

ethyl 1-[4-[2-(3-chloroanilino)-2-oxoethoxy]-6-propan-2-ylpyrimidin-2-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O4/c1-4-31-22(30)16-8-10-28(11-9-16)23-26-19(15(2)3)13-21(27-23)32-14-20(29)25-18-7-5-6-17(24)12-18/h5-7,12-13,15-16H,4,8-11,14H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVLNHBAMVKTKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC=C3)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-isopropylpyrimidin-2-yl)piperidine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Chlorophenyl)-4-(4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2872945.png)

![3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2872947.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2872952.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid](/img/structure/B2872954.png)

![3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2872960.png)

![(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2872962.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/no-structure.png)